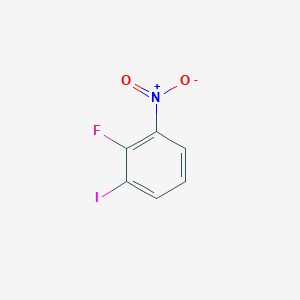

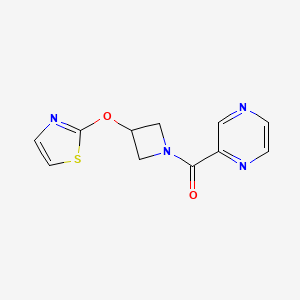

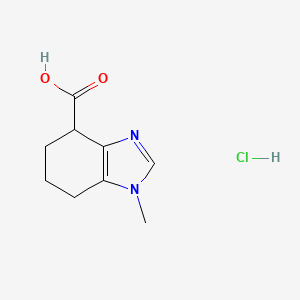

![molecular formula C21H15ClN6O2S B2521537 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 894036-58-9](/img/structure/B2521537.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and safety for potential clinical use .

Antimicrobial Activity

“N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide” demonstrates antimicrobial effects against bacteria, fungi, and protozoa. It could serve as a lead compound for developing novel antimicrobial agents to combat infectious diseases .

Analgesic and Anti-Inflammatory Properties

Studies indicate that the compound possesses analgesic and anti-inflammatory activities. It may modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory mediators. These properties make it a potential candidate for pain management and inflammatory conditions .

Antioxidant Effects

The compound exhibits antioxidant properties, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, targeting carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes are involved in various physiological processes, and their modulation could have therapeutic implications .

Antiviral Potential

Preliminary studies suggest that the compound may inhibit viral replication. Researchers are exploring its effectiveness against specific viruses, including herpes simplex virus and influenza .

Drug Design and Development

Understanding the structure–activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for rational drug design. Computational modeling studies have provided insights into its pharmacokinetics and interactions with target receptors. Researchers aim to develop novel drugs based on this scaffold for multifunctional diseases .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide are cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .

Mode of Action

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide interacts with its targets by inhibiting the activity of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The molecular and cellular effects of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain . Some compounds with similar structures have also shown anti-inflammatory and analgesic activities .

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN6O2S/c22-15-7-5-13(6-8-15)18-26-21-28(27-18)16(12-31-21)9-10-24-19(29)20(30)25-17-4-2-1-3-14(17)11-23/h1-8,12H,9-10H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLQHICKJDPVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)

![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)